Cas no 1541911-28-7 ({1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine)

{1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine structure
1541911-28-7 structure
商品名:{1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine
CAS番号:1541911-28-7
MF:C12H16FN
メガワット:193.260546684265
CID:6361597
PubChem ID:83808728

{1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine 化学的及び物理的性質

名前と識別子

    • {1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine
    • Cyclopropanemethanamine, 1-[(2-fluoro-5-methylphenyl)methyl]-
    • {1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
    • EN300-1853120
    • 1541911-28-7
    • インチ: 1S/C12H16FN/c1-9-2-3-11(13)10(6-9)7-12(8-14)4-5-12/h2-3,6H,4-5,7-8,14H2,1H3
    • InChIKey: YUABDXKJTZUHDR-UHFFFAOYSA-N
    • ほほえんだ: C1(CC2=CC(C)=CC=C2F)(CN)CC1

計算された属性

  • せいみつぶんしりょう: 193.126677677g/mol
  • どういたいしつりょう: 193.126677677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 1.103±0.06 g/cm3(Predicted)
  • ふってん: 269.1±20.0 °C(Predicted)
  • 酸性度係数(pKa): 10.36±0.29(Predicted)

{1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1853120-1.0g
{1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
1541911-28-7
1g
$1100.0 2023-05-27
Enamine
EN300-1853120-0.1g
{1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
1541911-28-7
0.1g
$968.0 2023-09-18
Enamine
EN300-1853120-0.05g
{1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
1541911-28-7
0.05g
$924.0 2023-09-18
Enamine
EN300-1853120-0.5g
{1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
1541911-28-7
0.5g
$1056.0 2023-09-18
Enamine
EN300-1853120-1g
{1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
1541911-28-7
1g
$1100.0 2023-09-18
Enamine
EN300-1853120-5g
{1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
1541911-28-7
5g
$3189.0 2023-09-18
Enamine
EN300-1853120-10.0g
{1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
1541911-28-7
10g
$4729.0 2023-05-27
Enamine
EN300-1853120-5.0g
{1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
1541911-28-7
5g
$3189.0 2023-05-27
Enamine
EN300-1853120-2.5g
{1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
1541911-28-7
2.5g
$2155.0 2023-09-18
Enamine
EN300-1853120-0.25g
{1-[(2-fluoro-5-methylphenyl)methyl]cyclopropyl}methanamine
1541911-28-7
0.25g
$1012.0 2023-09-18

{1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine 関連文献

Related Articles

  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025
  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025
  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025
  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025

{1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamineに関する追加情報

Research Briefing on {1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine (CAS: 1541911-28-7) in Chemical Biology and Pharmaceutical Applications

The compound {1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine (CAS: 1541911-28-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and preclinical evaluations.

Recent studies have highlighted the role of {1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine as a key intermediate in the synthesis of novel small-molecule inhibitors targeting neurotransmitter receptors. Its cyclopropyl and fluorinated phenyl moieties contribute to enhanced metabolic stability and receptor binding affinity, making it a promising candidate for central nervous system (CNS) disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating serotonin and dopamine receptors in vitro, suggesting potential applications in mood disorders and neurodegenerative diseases.

In addition to its CNS applications, this compound has been investigated for its anti-inflammatory properties. A collaborative study between academic and industry researchers (2024) revealed that derivatives of {1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine exhibit selective inhibition of cyclooxygenase-2 (COX-2), with minimal gastrointestinal toxicity compared to traditional NSAIDs. These findings were supported by molecular docking simulations and in vivo models of inflammation, positioning the compound as a lead for next-generation anti-inflammatory drugs.

The synthetic pathways for {1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine have also been optimized in recent years. A 2024 Organic Process Research & Development paper detailed a scalable, enantioselective synthesis route using palladium-catalyzed cross-coupling, achieving >95% yield and 99% enantiomeric excess. This advancement addresses previous challenges in large-scale production, facilitating further preclinical and clinical evaluations.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic profile of {1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine derivatives. Current research efforts, as noted in a 2024 review in Drug Discovery Today, are focused on structural modifications to improve blood-brain barrier penetration and reduce off-target effects. Collaborative initiatives between pharmaceutical companies and academic labs are underway to advance these candidates into Phase I trials by 2025.

In conclusion, {1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanamine (CAS: 1541911-28-7) represents a versatile scaffold with dual therapeutic potential in CNS and inflammatory diseases. Continued research into its structure-activity relationships and targeted delivery systems will be critical to translating these preclinical findings into clinical success.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.